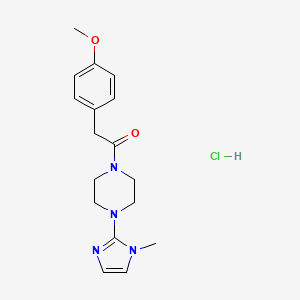
2-(4-methoxyphenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C17H23ClN4O2 and its molecular weight is 350.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-methoxyphenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H20N2O2⋅HCl, with a molecular weight of approximately 288.80 g/mol. The chemical structure includes a piperazine ring, an imidazole moiety, and a methoxyphenyl group, which are crucial for its biological activity.
Research indicates that this compound may interact with various neurotransmitter receptors, particularly dopamine receptors. The structure suggests potential agonistic activity at the D3 dopamine receptor , which is implicated in several neuropsychiatric conditions.
Structure-Activity Relationships (SAR)
A study focusing on D3 receptor agonists demonstrated that modifications to the phenyl and imidazole groups significantly affect receptor affinity and selectivity:
- 4-Methoxyphenyl substitutions enhance D3 receptor activity.
- Variations in the piperazine core can modulate both D2 and D3 receptor interactions, with certain substitutions leading to increased selectivity for D3 over D2 receptors .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of similar compounds:
| Compound | D3R Agonist Activity (EC50, nM) | D2R Antagonist Activity (IC50, nM) | Selectivity Ratio (D3/D2) |
|---|---|---|---|
| Compound 1 | 710 ± 150 | 15,700 ± 3,000 | 22.1 |
| Compound 2 | 278 ± 62 | 9,000 ± 3,700 | 32.4 |
| Compound 3 | 98 ± 21 | >100,000 | >1000 |
These results indicate that structural modifications can significantly enhance the selectivity and potency of compounds targeting dopamine receptors .
Case Studies
- Antiproliferative Activity : In vitro studies have shown that compounds structurally similar to our target compound exhibit significant antiproliferative effects against various cancer cell lines such as SK-OV-3 and HT-29. The presence of electron-withdrawing groups on the phenyl ring was found to enhance this activity .
- Neuropharmacological Effects : Animal model studies have indicated potential anxiolytic effects, suggesting that compounds with similar structures may alleviate anxiety symptoms through modulation of dopaminergic pathways .
- Antioxidant Properties : Some derivatives have demonstrated notable antioxidant activity in assays such as DPPH and ABTS, indicating potential protective effects against oxidative stress-related damage in cells .
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2.ClH/c1-19-8-7-18-17(19)21-11-9-20(10-12-21)16(22)13-14-3-5-15(23-2)6-4-14;/h3-8H,9-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRBSDQIPXNEQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)CC3=CC=C(C=C3)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














